molecular formula C19H22N2O2 B4588746 N-benzyl-N'-(3,4-dimethylphenyl)succinamide

N-benzyl-N'-(3,4-dimethylphenyl)succinamide

Cat. No.: B4588746
M. Wt: 310.4 g/mol
InChI Key: FTALVJAWSKXXNX-UHFFFAOYSA-N
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Description

N-benzyl-N'-(3,4-dimethylphenyl)succinamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and evaluation of chemical properties of related compounds. For instance, the study by Fahim and Shalaby (2019) discussed the synthesis of novel benzenesulfonamide derivatives through various chemical reactions. These compounds demonstrated significant in vitro antitumor activity against specific cell lines, highlighting their potential in medical research applications beyond pharmacological usage (Fahim & Shalaby, 2019).

Corrosion Inhibition

The research by Kıcır et al. (2016) investigated the use of methyl-substituted phenyl-containing dithiocarbamate compounds as corrosion inhibitors for steel. This study showcased the compound's ability to offer stability and high inhibition efficiency, which is critical in protecting industrial materials and infrastructure (Kıcır et al., 2016).

Environmental Applications

The degradation of antimicrobial compounds in water treatment was explored by Li et al. (2020), focusing on advanced oxidation processes. This study provides insights into the kinetics, mechanisms, and the influence of environmental conditions on the degradation pathways of pollutants, contributing to the field of environmental chemistry and engineering (Li et al., 2020).

Material Science

Investigations into materials science, such as the work by Chafiq et al. (2020), have studied the corrosion inhibition properties of spirocyclopropane derivatives. These findings are vital for the development of new materials with enhanced durability and resistance to environmental degradation (Chafiq et al., 2020).

Properties

IUPAC Name

N-benzyl-N'-(3,4-dimethylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-9-17(12-15(14)2)21-19(23)11-10-18(22)20-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALVJAWSKXXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.